1,3-Dichlorocyclobutane

Physicochemical property comparison Volatility differentiation Isomer identification

1,3-Dichlorocyclobutane (CAS 55887-82-6) is a chlorinated four-membered cycloalkane derivative with the molecular formula C4H6Cl2 and a molecular weight of 124.996 g/mol. It features a cyclobutane ring with chlorine substituents at the 1 and 3 positions, a substitution pattern that imparts distinct physicochemical and stereochemical properties relative to other dichlorocyclobutane isomers.

Molecular Formula C4H6Cl2
Molecular Weight 124.99 g/mol
CAS No. 55887-82-6
Cat. No. B14637133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichlorocyclobutane
CAS55887-82-6
Molecular FormulaC4H6Cl2
Molecular Weight124.99 g/mol
Structural Identifiers
SMILESC1C(CC1Cl)Cl
InChIInChI=1S/C4H6Cl2/c5-3-1-4(6)2-3/h3-4H,1-2H2
InChIKeyMEMYAJNODSYPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichlorocyclobutane (CAS 55887-82-6) Procurement Specification: Molecular Identity, Physicochemical Profile, and Core Differentiation


1,3-Dichlorocyclobutane (CAS 55887-82-6) is a chlorinated four-membered cycloalkane derivative with the molecular formula C4H6Cl2 and a molecular weight of 124.996 g/mol . It features a cyclobutane ring with chlorine substituents at the 1 and 3 positions, a substitution pattern that imparts distinct physicochemical and stereochemical properties relative to other dichlorocyclobutane isomers [1]. This compound exists as a mixture of cis and trans geometric isomers, both of which are liquids at ambient temperature and are primarily utilized as synthetic intermediates in advanced organic synthesis and materials science [2].

Why 1,3-Dichlorocyclobutane Cannot Be Substituted by Alternative Dichlorocyclobutane Isomers: A Comparative Physicochemical and Stereochemical Rationale


Dichlorocyclobutane isomers (1,1-, 1,2-, and 1,3-dichlorocyclobutane) share an identical molecular formula but exhibit substantially different physicochemical properties, stereochemical profiles, and synthetic reactivities due to the distinct positioning of the chlorine atoms on the cyclobutane ring [1]. The 1,3-substitution pattern, in particular, confers a higher boiling point and density compared to its 1,1- and 1,2- analogs, directly impacting purification strategies, solvent compatibility, and handling requirements . Furthermore, 1,3-dichlorocyclobutane uniquely possesses two chiral centers, leading to the existence of four stereoisomers, whereas 1,1- and 1,2-dichlorocyclobutanes exhibit fewer or no chiral forms [2]. These quantifiable differences render 1,3-dichlorocyclobutane functionally non-interchangeable in applications where specific volatility, mass transfer properties, or stereochemical outcomes are critical.

Quantitative Differentiation of 1,3-Dichlorocyclobutane: Comparative Data Against Closest Analogs


Elevated Boiling Point Relative to 1,1- and 1,2-Dichlorocyclobutane Isomers

1,3-Dichlorocyclobutane exhibits a significantly higher normal boiling point compared to its 1,1- and 1,2-dichlorocyclobutane isomers. This property difference is critical for separation by distillation and for predicting behavior in thermal processes [1].

Physicochemical property comparison Volatility differentiation Isomer identification

Higher Liquid Density Distinguishes 1,3-Dichlorocyclobutane from Isomeric Analogs

The liquid density of 1,3-dichlorocyclobutane is measurably higher than that of both 1,1- and 1,2-dichlorocyclobutane. This differential impacts formulation, solvent selection, and material handling calculations [1].

Density comparison Mass transfer properties Isomer characterization

Unique Stereochemical Complexity: Four Possible Stereoisomers for 1,3-Dichlorocyclobutane

1,3-Dichlorocyclobutane possesses two chiral carbon atoms (at C1 and C3), which theoretically allows for the formation of four stereoisomers (two pairs of enantiomers). In contrast, 1,1-dichlorocyclobutane has no chiral centers, and 1,2- and 1,4-dichlorocyclobutanes lack chiral centers or exhibit meso forms, resulting in fewer stereoisomers [1].

Stereochemistry Chirality Isomer count

Proven Synthetic Utility as Precursor to Hybrid Bicyclo[1.1.0]butanes

1,3-Dichlorocyclobutane serves as a specific and effective precursor for the synthesis of hybrid bicyclo[1.1.0]butanes containing silicon and germanium. Its 1,3-dichloro substitution pattern is essential for the reductive dichlorination step that forms the bicyclic framework [1].

Strained ring synthesis Organosilicon chemistry Bicyclobutane precursor

NMR Spectroscopic Differentiation of cis and trans 1,3-Dichlorocyclobutane Isomers

The proton NMR spectra of cis- and trans-1,3-dichlorocyclobutane exhibit distinct coupling constants and chemical shifts, enabling unambiguous identification and quantification of the isomeric composition in a sample. This analytical differentiation is not possible for 1,1-dichlorocyclobutane, which lacks cis-trans isomerism [1].

NMR spectroscopy Isomer identification Quality control

Procurement-Driven Application Scenarios for 1,3-Dichlorocyclobutane Based on Differentiated Properties


Precursor for Strained Bicyclo[1.1.0]butanes in Organoelement and Materials Chemistry

1,3-Dichlorocyclobutane is the precursor of choice for synthesizing hybrid bicyclo[1.1.0]butanes containing silicon and germanium. The 1,3-dichloro substitution pattern is essential for the reductive dichlorination step that yields the highly strained bicyclic framework. This application leverages the compound's unique reactivity profile and is directly supported by recent patent and research data [1].

Chiral Building Block for Asymmetric Synthesis and Stereochemical Studies

With two chiral centers and four possible stereoisomers, 1,3-dichlorocyclobutane offers a structurally defined scaffold for asymmetric synthesis, chiral resolution studies, and the preparation of enantiomerically enriched cyclobutane derivatives. This scenario capitalizes on the stereochemical complexity that distinguishes it from 1,1- and 1,2-dichlorocyclobutane isomers [2].

High-Boiling Solvent or Reaction Medium in Specialized Thermal Processes

The significantly higher boiling point of 1,3-dichlorocyclobutane (167.6 °C) compared to its isomeric analogs makes it suitable as a higher-temperature reaction medium or solvent where reduced volatility is required. This application directly derives from the quantitative boiling point differentiation established in the comparative physicochemical data .

Analytical Reference Standard for Isomer Identification via NMR and Chromatography

The distinct NMR spectral patterns and physicochemical properties of cis- and trans-1,3-dichlorocyclobutane enable its use as an authentic reference standard for method development, quality control, and isomer identification in research and industrial analytical laboratories [3].

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